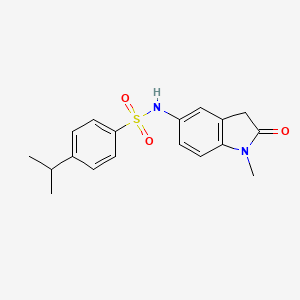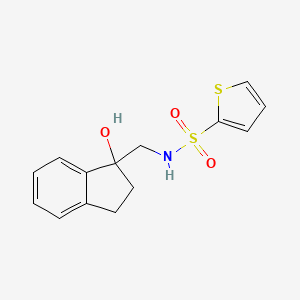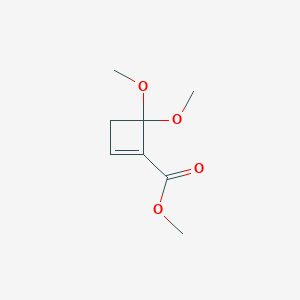
Éster metílico del ácido 4,4-dimetoxiciclobuteno-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester is an organic compound with a unique structure that includes a cyclobutene ring substituted with methoxy groups and a carboxylic acid ester
Aplicaciones Científicas De Investigación
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethoxyacetylene with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Mecanismo De Acción
The mechanism by which 4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the methoxy groups and the ester functionality. These groups can participate in various chemical transformations, leading to the formation of new bonds and the generation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxycyclobutene-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
4,4-Dimethoxycyclobutene-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group.
4,4-Dimethoxycyclobutene-1-carboxylic acid butyl ester: Similar structure but with a butyl ester group.
Uniqueness
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 4,4-dimethoxycyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCLNMLLYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
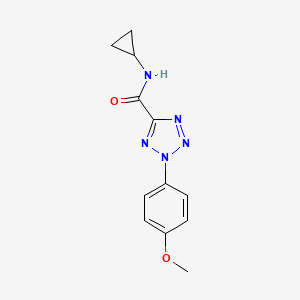
![1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2465839.png)
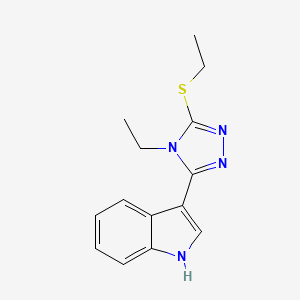
![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)

